molecular formula C6H11F2N B2393835 1-(3,3-Difluorocyclobutyl)ethan-1-amine CAS No. 1780847-80-4

1-(3,3-Difluorocyclobutyl)ethan-1-amine

Cat. No. B2393835
CAS RN: 1780847-80-4
M. Wt: 135.158
InChI Key: MMMZCKISFQKEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Difluorocyclobutyl)ethan-1-amine is a chemical compound with the molecular formula C6H11F2N . It consists of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another .


Molecular Structure Analysis

The InChI code for 1-(3,3-Difluorocyclobutyl)ethan-1-amine is 1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3 . This indicates the presence of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,3-Difluorocyclobutyl)ethan-1-amine include a molecular weight of 135.16 , a predicted boiling point of 134.6±10.0 °C , and a predicted density of 1.08±0.1 g/cm3 . The compound is also predicted to have a pKa of 10.74±0.29 .

Safety and Hazards

The safety information for 1-(3,3-Difluorocyclobutyl)ethan-1-amine includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMZCKISFQKEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Difluorocyclobutyl)ethan-1-amine

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